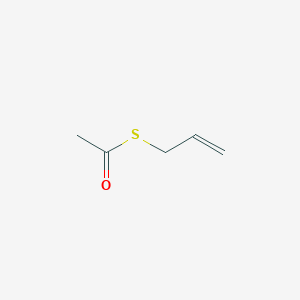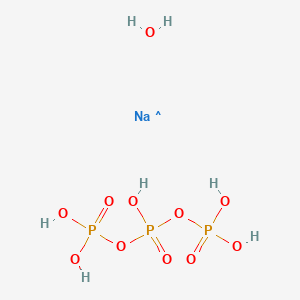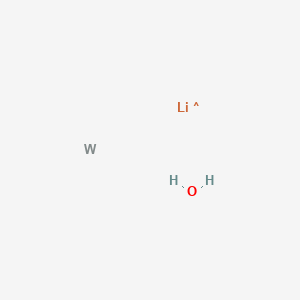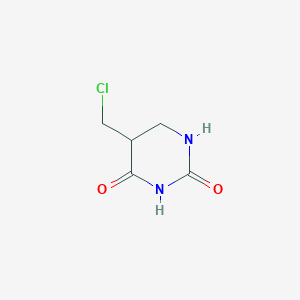![molecular formula C16H26NO3P B12345103 Diethyl [1-(phenylamino)cyclohexyl]phosphonate](/img/structure/B12345103.png)
Diethyl [1-(phenylamino)cyclohexyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [1-(phenylamino)cyclohexyl]phosphonate is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a phosphonate group attached to a cyclohexyl ring, which is further substituted with a phenylamino group. The combination of these functional groups imparts distinct reactivity and versatility to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl [1-(phenylamino)cyclohexyl]phosphonate can be synthesized through the Kabachnik–Fields reaction, which involves the reaction of aniline, diethyl phosphite, and cyclohexanone . The reaction can be carried out in the presence or absence of a catalyst at various temperatures (20, 40, 60, and 80°C) . The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as distillation or crystallization to obtain the desired product in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl [1-(phenylamino)cyclohexyl]phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the phosphonate group can be replaced by other nucleophiles such as thiols, amines, and phenols.
Oxidation and Reduction: The phenylamino group can undergo oxidation and reduction reactions, altering the electronic properties of the molecule.
Hydrolysis: The phosphonate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include thiols, amines, and phenols, often under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Hydrochloric acid or sodium hydroxide can be used to hydrolyze the phosphonate ester.
Major Products Formed
Substitution Reactions: Products include various substituted phosphonates depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced derivatives of the phenylamino group.
Hydrolysis: The major product is the corresponding phosphonic acid.
Wissenschaftliche Forschungsanwendungen
Diethyl [1-(phenylamino)cyclohexyl]phosphonate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Diethyl [1-(phenylamino)cyclohexyl]phosphonate involves its interaction with molecular targets through its functional groups. The phosphonate group can form strong bonds with metal ions, making it effective as a corrosion inhibitor . The phenylamino group can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity . The cyclohexyl ring provides structural stability and influences the overall reactivity of the molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl phosphonate: A simpler analog without the cyclohexyl and phenylamino groups.
Diethyl phenylphosphonate: Lacks the cyclohexyl ring but contains the phenyl group.
Diethyl cyclohexylphosphonate: Contains the cyclohexyl ring but lacks the phenylamino group.
Uniqueness
Diethyl [1-(phenylamino)cyclohexyl]phosphonate is unique due to the combination of the cyclohexyl ring, phenylamino group, and phosphonate ester. This combination imparts distinct chemical reactivity and potential applications that are not observed in simpler analogs. The presence of the phenylamino group allows for interactions with biological targets, while the phosphonate group provides strong binding affinity to metal ions, making it versatile for various applications.
Eigenschaften
Molekularformel |
C16H26NO3P |
|---|---|
Molekulargewicht |
311.36 g/mol |
IUPAC-Name |
N-(1-diethoxyphosphorylcyclohexyl)aniline |
InChI |
InChI=1S/C16H26NO3P/c1-3-19-21(18,20-4-2)16(13-9-6-10-14-16)17-15-11-7-5-8-12-15/h5,7-8,11-12,17H,3-4,6,9-10,13-14H2,1-2H3 |
InChI-Schlüssel |
AQYMPJLPMMAHDY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C1(CCCCC1)NC2=CC=CC=C2)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(oxolan-2-yl)methyl]propanamide](/img/structure/B12345038.png)
![Calcium;sodium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate](/img/structure/B12345039.png)




![2,6-di-tert-butyl-4-[(E)-2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-ylium perchlorate](/img/structure/B12345081.png)
![Ethyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]benzoate](/img/structure/B12345090.png)
![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B12345093.png)

![5-bromo-3-[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]-1-pentyl-2,3-dihydro-1H-indol-2-one](/img/structure/B12345111.png)
